Germanium arsenide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Germanium arsenide is a layered semiconductor compound composed of germanium and arsenic. It has garnered significant interest due to its unique anisotropic crystal structure and electronic properties, making it a promising candidate for various photonic and optoelectronic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Germanium arsenide can be synthesized through several methods. One common approach involves the reaction of germanium and arsenic in a sealed tube at high temperatures. This method can yield both germanium monoarsenide and germanium diarsenide, depending on the reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves techniques such as chemical vapor deposition and molecular beam epitaxy. These methods allow for the precise control of the compound’s composition and structure, which is crucial for its use in semiconductor applications .

Analyse Chemischer Reaktionen

Types of Reactions: Germanium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of germanium oxide and arsenic oxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or hydrazine, which can convert this compound back to its elemental components.

Major Products: The major products formed from these reactions include germanium oxide, arsenic oxide, germanium halides, and arsenic halides .

Wissenschaftliche Forschungsanwendungen

Germanium arsenide has a wide range of scientific research applications:

Chemistry: It is used as a semiconductor material in various chemical sensors and detectors.

Biology: Its unique electronic properties make it suitable for use in biological imaging and diagnostic devices.

Medicine: this compound is being explored for its potential use in medical devices, particularly in the field of optoelectronics.

Industry: It is extensively used in the production of transistors, solar cells, and other optical materials

Wirkmechanismus

The mechanism by which germanium arsenide exerts its effects is primarily related to its electronic band structure. This compound is an indirect gap semiconductor with an electronic gap of approximately 0.8 eV. The conduction band minimum is located at the Γ point, while the valence band maximum is out of the Γ point. This unique band structure allows for efficient electron and hole transport, making it suitable for various electronic and optoelectronic applications .

Vergleich Mit ähnlichen Verbindungen

Gallium arsenide (GaAs): Like germanium arsenide, gallium arsenide is a III-V direct band gap semiconductor with a zinc blende crystal structure.

Gallium nitride (GaN): Another III-V semiconductor, gallium nitride is known for its high electron mobility and is used in high-frequency and high-power applications.

Silicon carbide (SiC): Silicon carbide is a wide bandgap semiconductor used in high-temperature and high-voltage applications.

Uniqueness of this compound: this compound stands out due to its highly anisotropic crystal structure and electronic properties, which make it particularly suitable for applications requiring in-plane polarization-dependent responses. Its unique combination of physical, thermoelectric, and optical properties sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer |

12271-72-6 |

|---|---|

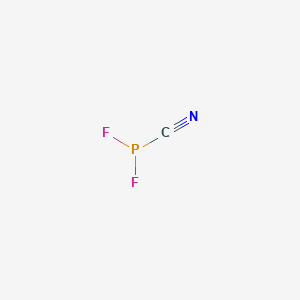

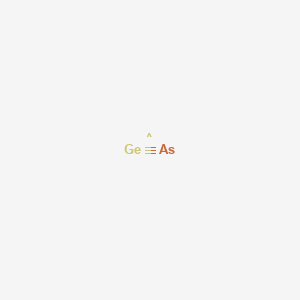

Molekularformel |

AsGe |

Molekulargewicht |

147.55 g/mol |

IUPAC-Name |

arsanylidynegermanium |

InChI |

InChI=1S/AsGe/c1-2 |

InChI-Schlüssel |

OEOKQRBZALRLDT-UHFFFAOYSA-N |

SMILES |

[Ge]#[As] |

Kanonische SMILES |

[Ge]#[As] |

| 12271-72-6 | |

Synonyme |

germanium arsenide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)